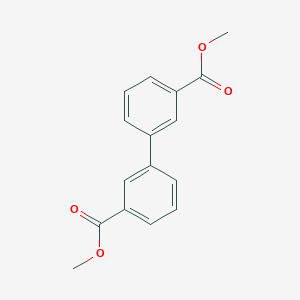

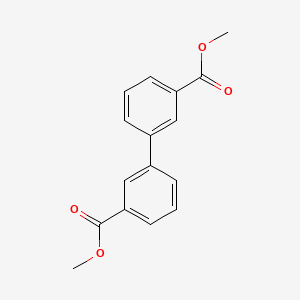

Dimethyl biphenyl-3,3'-dicarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-methoxycarbonylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-15(17)13-7-3-5-11(9-13)12-6-4-8-14(10-12)16(18)20-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRVAPBPPFMTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10295824 | |

| Record name | dimethyl biphenyl-3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1751-97-9 | |

| Record name | 1751-97-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dimethyl biphenyl-3,3'-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10295824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Dimethyl biphenyl-3,3'-dicarboxylate" CAS number and properties

CAS Number: 1751-97-9

This technical guide provides a comprehensive overview of Dimethyl biphenyl-3,3'-dicarboxylate, a biphenyl dicarboxylate derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Properties

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1751-97-9 | |

| Molecular Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | |

| Physical Form | Solid | |

| Purity | 98% |

Note: Quantitative data for melting point, boiling point, and solubility for the 3,3'-isomer are not explicitly available. Data for the related 4,4'-isomer (CAS 792-74-5) shows a melting point of 213-215 °C and insolubility in water.[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies common for the formation of biaryl compounds. One plausible and widely used method is the Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A potential synthetic route to this compound involves the palladium-catalyzed cross-coupling of methyl 3-bromobenzoate with a suitable boronic acid or ester derivative.

Caption: Proposed Suzuki-Miyaura coupling reaction for the synthesis of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for the synthesis of this compound. Optimization of specific reagents, catalysts, and reaction conditions may be necessary.

Materials:

-

Methyl 3-bromobenzoate (1.0 equivalent)

-

Methyl 3-boronobenzoate (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Anhydrous Toluene

-

Degassed Water

-

Standard inert atmosphere glassware (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-bromobenzoate, methyl 3-boronobenzoate, palladium(II) acetate, SPhos, and potassium phosphate.

-

Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the solution and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Characterization

Characterization of the synthesized this compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, particularly the ester carbonyl stretch.

-

Melting Point Analysis: To determine the melting point range as an indicator of purity.

Safety Information

Based on available supplier information, this compound should be handled with care. The following hazard statements are associated with the compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Signaling Pathways

Currently, there is no publicly available information to suggest the involvement of this compound in any specific biological signaling pathways. In contrast, the related isomer, Dimethyl biphenyl-4,4'-dicarboxylate, has been reported to stimulate JAK/STAT signaling and induce the expression of interferon-α stimulated genes in HepG2 cell lines.[3] Further research is required to determine if the 3,3'-isomer possesses any biological activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: A generalized workflow for the synthesis, purification, and characterization of this compound.

References

"Dimethyl biphenyl-3,3'-dicarboxylate" molecular structure and IUPAC name

An In-depth Technical Guide to Dimethyl biphenyl-3,3'-dicarboxylate

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of this compound, detailing its molecular structure, chemical properties, and synthetic pathways.

Molecular Structure and IUPAC Name

This compound is an organic compound and a diester derivative of biphenyl-3,3'-dicarboxylic acid.

-

IUPAC Name: dimethyl [1,1'-biphenyl]-3,3'-dicarboxylate[1]

-

Synonyms: Methyl 3-[3-(methoxycarbonyl)phenyl]benzoate, 3,3'-Biphenyldicarboxylic acid dimethyl ester

-

Molecular Formula: C₁₆H₁₄O₄[1]

-

Molecular Weight: 270.28 g/mol

Molecular Structure:

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. It is crucial to distinguish this isomer from the more commonly studied Dimethyl biphenyl-4,4'-dicarboxylate (DDB), as their physical and biological properties differ.

| Property | Value | Reference |

| CAS Number | 1751-97-9 | |

| Molecular Formula | C₁₆H₁₄O₄ | [1] |

| Molecular Weight | 270.28 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (Commercially available) | |

| Storage Temperature | Room temperature |

Synthesis and Experimental Protocols

Generalized Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this would typically involve the coupling of methyl 3-bromobenzoate with methyl 3-boronylbenzoate (or its corresponding boronic acid or ester).

Reaction Scheme: Methyl 3-bromobenzoate + Methyl 3-(dihydroxyboranyl)benzoate → (in the presence of a Palladium catalyst and a base) → this compound

General Procedure:

-

Reactant Preparation: In a reaction vessel, dissolve methyl 3-bromobenzoate, the corresponding boronic acid or ester (e.g., methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate), and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent mixture (e.g., toluene and water).

-

Addition of Base: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), to the reaction mixture.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Below is a diagram illustrating the generalized workflow for this synthetic approach.

Caption: Generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Biological Activity and Signaling Pathways

There is currently a lack of available scientific literature on the specific biological activities or associated signaling pathways for this compound.

It is important to distinguish this compound from its well-studied isomer, Dimethyl biphenyl-4,4'-dicarboxylate (DDB) . DDB is known for its hepatoprotective effects and is used in the treatment of chronic hepatitis.[2] Studies have shown that DDB can stimulate the JAK/STAT signaling pathway and induce the expression of interferon-α stimulated genes in liver cells. However, these findings are specific to the 4,4' isomer and should not be extrapolated to the 3,3' isomer without dedicated research.

The diagram below illustrates the distinction between these two isomers and their currently understood application areas.

References

An In-depth Technical Guide to the Synthesis of Dimethyl Biphenyl-3,3'-dicarboxylate from Methyl 3-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of dimethyl biphenyl-3,3'-dicarboxylate, a valuable biphenyl scaffold for pharmaceutical and materials science applications. The primary focus is on the homocoupling of methyl 3-bromobenzoate. This document provides an overview of the prevalent synthetic strategies, with a detailed focus on the copper-catalyzed Ullmann reaction. Alternative palladium and nickel-catalyzed methods are also discussed. The guide includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of the reaction mechanism and experimental workflow to aid in comprehension and laboratory implementation.

Introduction

Biphenyl derivatives are a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials due to their unique structural and electronic properties. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, including ligands for metal-catalyzed reactions and precursors for polymers with specialized properties. The synthesis of this symmetrical biaryl compound is most commonly achieved through the homocoupling of an appropriate aryl halide, such as methyl 3-bromobenzoate. This guide explores the primary catalytic methods for achieving this transformation.

Synthetic Strategies for Homocoupling of Methyl 3-bromobenzoate

The formation of a C-C bond between two molecules of methyl 3-bromobenzoate can be accomplished using several transition metal-catalyzed reactions. The most prominent methods include:

-

Copper-Catalyzed Ullmann Reaction: This is the classical and often utilized method for the homocoupling of aryl halides. It typically requires high temperatures and stoichiometric or catalytic amounts of copper.

-

Palladium-Catalyzed Homocoupling: Palladium catalysts are highly efficient for a wide range of cross-coupling reactions and can be employed for the homocoupling of aryl halides, often under milder conditions than the Ullmann reaction.

-

Nickel-Catalyzed Homocoupling: Nickel catalysts offer a cost-effective alternative to palladium and are also effective for the homocoupling of aryl halides.

This guide will focus on the Ullmann reaction as a primary synthetic route, with a comparative overview of the alternative catalytic systems.

Data Presentation: Comparison of Homocoupling Methods

The following table summarizes the general reaction conditions for the different catalytic systems used in the homocoupling of aryl halides.

| Catalytic System | Catalyst | Typical Ligand | Base | Solvent | Temperature (°C) | Advantages | Disadvantages |

| Copper-Catalyzed (Ullmann) | Cu(0), Cu(I) salts | Often none, or amino acids, diamines | K₂CO₃, Cs₂CO₃ | DMF, DMSO, or neat | 150-250 | Inexpensive catalyst, well-established | Harsh reaction conditions, often requires stoichiometric copper |

| Palladium-Catalyzed | Pd(0) complexes (e.g., Pd(PPh₃)₄), Pd(II) salts (e.g., Pd(OAc)₂) | Phosphine ligands (e.g., PPh₃, XPhos) | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF | 80-120 | High yields, milder conditions, broad substrate scope | Expensive catalyst, ligand sensitivity |

| Nickel-Catalyzed | Ni(0) complexes (e.g., Ni(COD)₂), Ni(II) salts (e.g., NiCl₂(dppe)) | Phosphine ligands (e.g., PPh₃, dppe) | K₃PO₄, Cs₂CO₃ | DMF, THF | 60-100 | Cost-effective, highly reactive | Air and moisture sensitive catalysts, potential for side reactions |

Experimental Protocols

Synthesis of this compound via Ullmann Coupling

This protocol is based on established procedures for the Ullmann homocoupling of similar aryl halides.[1]

Materials:

-

Methyl 3-bromobenzoate

-

Copper powder, activated

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle with a temperature controller

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq) and activated copper powder (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous DMF to the flask via syringe to achieve a concentration of approximately 0.5 M of the aryl halide.

-

Heat the reaction mixture to 225 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to be complete within 8-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 1 M hydrochloric acid and extract with ethyl acetate (3 x volumes of the reaction mixture).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Characterization of this compound

Expected Spectroscopic Data for this compound:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons in the range of 7.5-8.5 ppm and a singlet for the two methyl ester groups around 3.9 ppm.

-

¹³C NMR: The spectrum should display signals for the aromatic carbons, the ester carbonyl carbon (around 166 ppm), and the methyl ester carbon (around 52 ppm).

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₄O₄, MW: 270.28 g/mol ) should be observed.

Reference Spectroscopic Data for 3,3'-Dimethylbiphenyl: [2]

-

¹H NMR (CDCl₃, 300 MHz): δ = 7.35-7.45 (m, 4H), 7.20-7.30 (m, 4H), 2.42 (s, 6H).

-

¹³C NMR (CDCl₃, 75 MHz): δ = 141.2, 138.0, 128.5, 127.9, 127.0, 124.2, 21.5.

Mandatory Visualizations

Reaction Mechanism

Caption: Generalized mechanism of the Ullmann homocoupling reaction.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from methyl 3-bromobenzoate is a feasible transformation, with the Ullmann homocoupling reaction being a primary and accessible method. While requiring high temperatures, the procedure is straightforward. For laboratories equipped for more sensitive catalysis, palladium and nickel-catalyzed systems offer milder alternatives that may lead to higher yields and easier purification. This guide provides a comprehensive starting point for researchers to undertake the synthesis of this important biphenyl derivative, enabling further exploration of its applications in drug discovery and materials science. Further optimization of reaction conditions for the specific substrate is encouraged to achieve the best possible outcomes.

References

A Technical Guide to the Spectroscopic Characterization of Dimethyl biphenyl-3,3'-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data expected for Dimethyl biphenyl-3,3'-dicarboxylate, a significant molecule in various research and development sectors. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its chemical structure and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are also provided to assist researchers in obtaining and interpreting their own data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound. These predictions are derived from the structural features of the molecule, including the aromatic biphenyl core and the methyl ester functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.2 - 8.0 | Singlet (or narrow triplet) | 2H | Protons at C2 and C2' |

| ~8.0 - 7.8 | Doublet of doublets | 2H | Protons at C4 and C4' |

| ~7.8 - 7.6 | Doublet of doublets | 2H | Protons at C6 and C6' |

| ~7.6 - 7.4 | Triplet | 2H | Protons at C5 and C5' |

| ~3.9 | Singlet | 6H | Methyl ester protons (-OCH₃) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Chemical shifts for aromatic protons are estimations and the actual spectrum may exhibit more complex splitting patterns due to second-order effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~166 | Carbonyl carbon of ester (C=O) |

| ~141 | Quaternary carbons C1 and C1' |

| ~131 | Quaternary carbons C3 and C3' |

| ~130 | Aromatic CH carbons |

| ~129 | Aromatic CH carbons |

| ~128 | Aromatic CH carbons |

| ~127 | Aromatic CH carbons |

| ~52 | Methyl carbon of ester (-OCH₃) |

Solvent: CDCl₃. The exact chemical shifts of the aromatic carbons can vary.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 3000-2850 | Weak | Aliphatic C-H stretch (methyl) |

| ~1725 | Strong | C=O stretch of the ester[1][2] |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C ring stretches[3][4] |

| ~1250 | Strong | Asymmetric C-O stretch of the ester[2] |

| ~1100 | Strong | Symmetric C-O stretch of the ester |

| 800-700 | Strong | Aromatic C-H out-of-plane bending |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 270 | [M]⁺ (Molecular ion) |

| 239 | [M - OCH₃]⁺ |

| 211 | [M - COOCH₃]⁺ |

| 181 | [Biphenyl-dicarbonyl]⁺ fragment |

| 152 | [Biphenyl]⁺ fragment |

| 59 | [COOCH₃]⁺ |

Ionization method: Electron Ionization (EI). The molecular ion is expected to be relatively abundant due to the aromatic nature of the compound.[5]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). Typically, 8-16 scans are sufficient.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed bands with specific functional groups and bond vibrations within the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

-

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer. For solid samples with sufficient volatility, a direct insertion probe can be used. Alternatively, the sample can be introduced via a gas chromatograph (GC-MS).

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound, from sample preparation to structure elucidation.

Caption: A generalized workflow for the structural elucidation of an organic compound using NMR, IR, and MS.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

Navigating the Physicochemical Landscape of Dimethyl Biphenyl-3,3'-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the known solubility and stability characteristics of Dimethyl biphenyl-3,3'-dicarboxylate. This document is intended to serve as a foundational resource for laboratory professionals, offering critical data and procedural insights to inform experimental design and execution.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₄ | N/A |

| Molecular Weight | 270.28 g/mol | N/A |

| CAS Number | 1751-97-9 | [1] |

| Appearance | Not specified (likely a solid) | N/A |

Solubility Profile

Qualitative Solubility Assessment:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol, Ethanol) | Low to Insoluble | The large hydrophobic biphenyl structure will likely limit solubility in highly polar, hydrogen-bonding solvents. |

| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile, Acetone) | Potentially Low to Moderate | The polarity of the ester groups may allow for some interaction with these solvents, but high solubility is not guaranteed. For the related isomer, Dimethyl biphenyl-4,4'-dicarboxylate, solubility is approximately 0.25 mg/mL in DMSO and 1 mg/mL in dimethylformamide. |

| Nonpolar/Slightly Polar (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Toluene, THF) | Likely to be the most effective solvents | The nonpolar biphenyl core should interact favorably with these solvents. |

It is crucial for researchers to experimentally determine the solubility of this compound in their specific solvent systems of interest.

Stability Considerations

This compound is reported to be stable under recommended storage conditions.[1] However, as an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding methanol and biphenyl-3,3'-dicarboxylic acid or its mono-methyl ester.

Key Stability Factors:

-

pH: Stability is expected to be greatest at neutral pH. Both acidic and basic conditions will catalyze hydrolysis.

-

Temperature: Elevated temperatures will accelerate the rate of hydrolysis and other potential degradation pathways.

-

Incompatible Materials: The compound should be kept away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides to prevent reactions.[1]

-

Moisture: Avoidance of moisture is recommended to minimize the risk of hydrolysis.[1]

Experimental Protocols

Due to the absence of specific published experimental data for this compound, the following are generalized protocols for determining solubility and stability.

Protocol 1: Equilibrium Solubility Determination

This method is designed to determine the saturation solubility of this compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: Chemical Stability Assessment (Hydrolysis)

This protocol outlines a method to evaluate the hydrolytic stability of this compound.

Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Incubation: Dilute the stock solution into a series of aqueous buffers of different pH values (e.g., pH 3, 5, 7, 9) to a final desired concentration. Incubate these solutions at a constant temperature.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the amount of remaining this compound and the formation of any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.

Conclusion

While specific quantitative data for the solubility and stability of this compound is sparse, this guide provides a framework for researchers to approach its use in the laboratory. The compound is expected to be stable under neutral, anhydrous conditions but is susceptible to hydrolysis. Its solubility is predicted to be highest in nonpolar to slightly polar organic solvents. The provided experimental protocols offer a starting point for the systematic evaluation of these critical physicochemical properties, enabling more robust and reproducible scientific outcomes. It is strongly recommended that researchers perform their own assessments to determine the suitability of this compound in their specific experimental contexts.

References

Unlocking Synthetic Possibilities: A Technical Guide to Dimethyl Biphenyl-3,3'-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl biphenyl-3,3'-dicarboxylate is a versatile aromatic diester that holds significant potential as a building block in various fields of organic synthesis. Its rigid biphenyl core, coupled with the reactivity of its two meta-positioned carboxylate groups, makes it a valuable precursor for the synthesis of complex organic molecules, high-performance polymers, and potentially novel ligands for catalysis. This technical guide provides an in-depth overview of the synthesis, key reactions, and potential applications of this compound, supported by experimental data and protocols.

Synthesis of this compound

The primary route to this compound is through the copper-catalyzed Ullmann coupling of a corresponding 3-halobenzoate ester. The most common starting material is methyl 3-bromobenzoate. The reaction typically involves the self-coupling of the aryl halide in the presence of a copper catalyst at elevated temperatures.

Conceptual Experimental Protocol: Ullmann Coupling

A plausible, though not explicitly documented, synthesis could involve the following steps:

-

Activation of Copper: Copper bronze is activated by washing with iodine in acetone, followed by a wash with a hydrochloric acid-acetone mixture, and finally with acetone, then dried under vacuum.

-

Reaction Setup: Activated copper bronze and methyl 3-bromobenzoate are heated, either neat or in a high-boiling solvent such as dimethylformamide (DMF).

-

Reaction Execution: The mixture is heated to a high temperature (typically > 200 °C) for several hours.

-

Workup and Purification: After cooling, the reaction mixture is treated with a suitable solvent (e.g., dichloromethane) and filtered to remove copper residues. The filtrate is then washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization or column chromatography to yield this compound.

Key Reactions and Applications

The synthetic utility of this compound lies in the reactivity of its ester functionalities and the structural scaffold of the biphenyl unit.

Precursor to Biphenyl-3,3'-dicarboxylic Acid and its Derivatives

A primary application of this compound is its role as a stable, easily purified precursor to biphenyl-3,3'-dicarboxylic acid. The diacid and its derivatives are valuable monomers in polymer chemistry and linkers in the synthesis of more complex molecules.

Hydrolysis to Biphenyl-3,3'-dicarboxylic Acid

The diester can be efficiently hydrolyzed to the corresponding dicarboxylic acid under basic conditions. This transformation is a critical step in accessing the diacid for further functionalization.

Experimental Protocol: Hydrolysis of this compound

A detailed experimental protocol for the hydrolysis of a substituted this compound has been reported and can be adapted for the unsubstituted compound.

-

Reagents and Conditions:

-

This compound

-

Lithium hydroxide (LiOH)

-

Solvent mixture: Tetrahydrofuran (THF), Methanol (MeOH), Water (H₂O) in a 3:2:2 ratio

-

Room temperature

-

-

Procedure:

-

Dissolve this compound in the THF:MeOH:H₂O solvent mixture.

-

Add an excess of lithium hydroxide to the solution.

-

Stir the reaction mixture at room temperature for approximately 6 hours.

-

Acidify the reaction mixture to a pH of ~4 with 2N HCl.

-

The resulting solid precipitate, biphenyl-3,3'-dicarboxylic acid, is collected by filtration.

-

Conversion to Biphenyl-3,3'-dicarbonyl Chloride

The resulting biphenyl-3,3'-dicarboxylic acid can be readily converted to the more reactive biphenyl-3,3'-dicarbonyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This diacid chloride is a key intermediate for the synthesis of polyamides and other polymers, as well as for forming amide linkages in the synthesis of complex organic molecules.

Monomer for High-Performance Polymers

Biphenyl-3,3'-dicarboxylic acid, derived from its dimethyl ester, is a valuable monomer for the production of high-performance polymers such as polyamides and polyesters. The rigid biphenyl unit in the polymer backbone can impart desirable properties such as high thermal stability, mechanical strength, and chemical resistance.

The synthesis of these polymers typically involves the polycondensation of the diacid or its diacid chloride derivative with a suitable diamine or diol.

Quantitative Data on Polymer Properties

While specific quantitative data for polymers derived exclusively from biphenyl-3,3'-dicarboxylic acid is not extensively reported, the properties can be inferred from related biphenyl-based polymers. The inclusion of a biphenyl moiety generally leads to:

| Property | Expected Performance |

| Glass Transition Temp. (Tg) | High |

| Thermal Stability | Excellent |

| Mechanical Strength | High |

| Solubility | Generally low |

Potential as a Precursor to Chiral Ligands

The C₂ symmetry of the biphenyl-3,3'-dicarboxylate scaffold makes it an attractive starting point for the synthesis of chiral ligands for asymmetric catalysis. Functionalization of the carboxylate groups or modification of the biphenyl rings could lead to novel chiral auxiliaries and catalysts. While this application is not yet widely documented, it represents a promising area for future research.

Summary and Future Outlook

This compound is a valuable and versatile building block in organic synthesis. Its primary and most well-documented application is as a stable precursor to biphenyl-3,3'-dicarboxylic acid, which is a key monomer in the synthesis of high-performance polymers and a linker for the construction of complex organic molecules. While direct applications of the diester are less common, its role as a synthetic intermediate is crucial.

Future research into the applications of this compound could focus on the development of novel chiral ligands for asymmetric catalysis and the synthesis and characterization of new high-performance polymers with tailored properties. The exploration of its reactivity in cross-coupling and other transformations could further expand its utility in organic synthesis.

The Versatility of Dimethyl Biphenyl-3,3'-dicarboxylate: A Technical Guide to a Novel Material Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel materials with tailored properties is a cornerstone of innovation across numerous scientific disciplines, from materials science to drug delivery. In this context, the selection of appropriate molecular building blocks is paramount. Dimethyl biphenyl-3,3'-dicarboxylate, a rigid, aromatic diester, presents a compelling platform for the synthesis of a diverse range of polymers and metal-organic frameworks (MOFs). Its unique meta-substituted biphenyl core imparts specific conformational characteristics that influence the macroscopic properties of the resulting materials, offering a distinct advantage over its more commonly studied 4,4'-isomer. This technical guide provides an in-depth exploration of this compound as a versatile building block, offering insights into the synthesis, properties, and potential applications of the novel materials derived from it.

Core Properties and Synthesis of the Building Block

This compound is a white to off-white crystalline solid. The non-linear arrangement of the carboxylate groups in the 3 and 3' positions of the biphenyl backbone is a key structural feature. This "kinked" geometry disrupts the chain packing in polymers, which can lead to enhanced solubility and lower melting points compared to polymers derived from its linear 4,4'-counterpart.

The synthesis of the parent biphenyl-3,3'-dicarboxylic acid can be achieved through various organic reactions, including the Ullmann condensation of 3-halobenzoic acids followed by esterification. The dimethyl ester is then readily prepared by standard esterification procedures.

Applications in Novel Material Synthesis

The bifunctional nature of this compound, with its two ester groups, makes it an ideal monomer for polycondensation reactions. It can be readily converted to the corresponding diacid, biphenyl-3,3'-dicarboxylic acid, or the diacyl chloride, which are then reacted with appropriate co-monomers to yield a variety of high-performance polymers and other advanced materials.

Polyesters: Tailoring Thermal and Liquid Crystalline Properties

This compound is a valuable monomer for the synthesis of aromatic and semi-aromatic polyesters. The incorporation of the bent 3,3'-biphenyl unit into a polyester backbone disrupts the linearity of the polymer chain, which can significantly influence its thermal and liquid crystalline properties.

dot

Caption: General synthesis of polyesters from this compound.

Experimental Protocol: Melt Polycondensation for Polyester Synthesis

A representative procedure for the synthesis of a polyester from biphenyl-3,3'-dicarboxylic acid (derived from the dimethyl ester) and a diol via melt polycondensation is as follows:

-

Monomer Preparation: Biphenyl-3,3'-dicarboxylic acid is prepared by the hydrolysis of this compound using a suitable base (e.g., NaOH) followed by acidification.

-

Charging the Reactor: A high-temperature, stirred glass reactor is charged with equimolar amounts of biphenyl-3,3'-dicarboxylic acid and a chosen diol (e.g., 1,3-propanediol). A catalyst, such as antimony(III) oxide or a titanate catalyst (e.g., tetrabutyl titanate), is added in a catalytic amount (typically 200-500 ppm).

-

First Stage - Esterification: The reactor is heated under a nitrogen atmosphere to a temperature of 180-220°C with continuous stirring. This stage facilitates the initial esterification reaction, with the elimination of water, which is distilled off.

-

Second Stage - Polycondensation: After the majority of the water has been removed, the temperature is gradually increased to 250-280°C, and a vacuum is slowly applied (typically below 1 Torr). This stage promotes the polycondensation reaction, leading to an increase in the polymer's molecular weight. The reaction is continued until the desired melt viscosity is achieved, which is indicative of a high molecular weight polymer.

-

Polymer Isolation: The molten polymer is then extruded from the reactor, cooled, and pelletized for further characterization.

Quantitative Data: Thermal Properties of a Representative Polyester

The following table summarizes the thermal properties of a polyester synthesized from biphenyl-3,3'-dicarboxylic acid and 1,3-propanediol, designated as poly(propylene 3,3'-biphenyl dicarboxylate).

| Property | Value |

| Glass Transition Temperature (Tg) | ~75 °C |

| Melting Temperature (Tm) | Not observed (Amorphous) |

| 10% Weight Loss Temperature (TGA) | > 400 °C in N₂ |

Note: These are representative values and can vary depending on the molecular weight of the polymer and the specific processing conditions.

Polyamides: High-Performance Polymers with Enhanced Processability

The diacid or diacyl chloride derived from this compound can be reacted with various diamines to produce high-performance aromatic or semi-aromatic polyamides. The introduction of the non-linear 3,3'-biphenyl unit can improve the solubility and processability of these otherwise often intractable polymers, without significantly compromising their excellent thermal stability.

Experimental Protocol: Low-Temperature Solution Polycondensation for Polyamide Synthesis

A general procedure for the synthesis of a polyamide from biphenyl-3,3'-dicarbonyl chloride and an aromatic diamine is as follows:

-

Monomer Preparation: Biphenyl-3,3'-dicarbonyl chloride is synthesized from the corresponding dicarboxylic acid by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Polymerization: In a dry, nitrogen-purged flask, the aromatic diamine (e.g., 4,4'-oxydianiline) is dissolved in a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). The solution is cooled in an ice bath.

-

Monomer Addition: A solution of biphenyl-3,3'-dicarbonyl chloride in the same solvent is added dropwise to the stirred diamine solution. The reaction is typically exothermic and is maintained at a low temperature (0-5°C) during the addition.

-

Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours to ensure complete polymerization.

-

Polymer Precipitation and Purification: The viscous polymer solution is then poured into a non-solvent, such as methanol or water, to precipitate the polyamide. The fibrous polymer is collected by filtration, washed thoroughly with the non-solvent and then with hot water to remove any residual solvent and by-products, and finally dried under vacuum.

Quantitative Data: Properties of a Representative Polyamide

The following table presents typical properties for a polyamide synthesized from biphenyl-3,3'-dicarboxylic acid and an aromatic diamine.

| Property | Value |

| Inherent Viscosity | 0.8 - 1.5 dL/g |

| Glass Transition Temperature (Tg) | 250 - 300 °C |

| 10% Weight Loss Temperature (TGA) | > 450 °C in N₂ |

| Tensile Strength | 80 - 120 MPa |

| Tensile Modulus | 2.5 - 3.5 GPa |

Note: These values are illustrative and depend on the specific diamine used and the final molecular weight of the polyamide.

Metal-Organic Frameworks (MOFs): Platforms for Catalysis and Gas Storage

Biphenyl-3,3'-dicarboxylic acid, obtained from the hydrolysis of the dimethyl ester, serves as an excellent organic linker for the synthesis of Metal-Organic Frameworks (MOFs). The angled disposition of the carboxylate groups can lead to the formation of MOFs with unique topologies and pore structures compared to those constructed from linear linkers. These materials have potential applications in gas storage, separation, and catalysis.

dot

Caption: A typical workflow for the synthesis of Metal-Organic Frameworks (MOFs).

Experimental Protocol: Solvothermal Synthesis of a MOF

A general procedure for the solvothermal synthesis of a MOF using biphenyl-3,3'-dicarboxylic acid is as follows:

-

Reactant Mixture: In a glass vial, biphenyl-3,3'-dicarboxylic acid and a metal salt (e.g., zinc nitrate hexahydrate) are mixed in a suitable solvent, which is often a high-boiling point solvent like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

-

Sealing and Heating: The vial is sealed and placed in a programmable oven. The mixture is heated to a specific temperature (typically between 80°C and 150°C) and held at that temperature for a period ranging from several hours to a few days.

-

Crystallization and Cooling: During the heating process, the components self-assemble into a crystalline MOF structure. The oven is then slowly cooled to room temperature to allow for the formation of well-defined crystals.

-

Isolation and Activation: The resulting crystals are isolated by filtration or decantation, washed with fresh solvent to remove any unreacted starting materials, and then typically activated by solvent exchange followed by heating under vacuum to remove the solvent molecules from the pores.

Quantitative Data: Properties of a Representative MOF

| Property | Value |

| BET Surface Area | 500 - 1500 m²/g |

| Pore Volume | 0.3 - 0.8 cm³/g |

| Thermal Stability (TGA) | Stable up to 300 - 400 °C |

| Gas Adsorption Capacity (e.g., CO₂) | Varies depending on conditions |

Note: These are typical ranges for MOFs and the specific values depend on the metal used and the resulting crystal structure.

Structure-Property Relationships

The "meta" linkage in the 3,3'-biphenyl unit is the primary determinant of the unique properties of the resulting materials. This can be visualized as a relationship between the monomer's isomeric structure and the final polymer's characteristics.

dot

Caption: Influence of biphenyl isomerism on polymer properties.

Conclusion

This compound is a highly adaptable building block with significant potential for the creation of novel materials. Its inherent non-linear geometry provides a powerful tool for scientists and researchers to fine-tune the properties of polymers and MOFs. By understanding the synthesis protocols and structure-property relationships outlined in this guide, professionals in materials science and drug development can leverage this unique monomer to design and create next-generation materials with enhanced processability, tailored thermal characteristics, and specific functionalities for a wide array of applications. Further exploration into the copolymerization of this monomer and the functionalization of the resulting materials will undoubtedly unlock even greater potential.

Unveiling the Conformational Landscape of Dimethyl Biphenyl-3,3'-dicarboxylate: A Theoretical and Computational Guide

For Immediate Release

A Comprehensive Theoretical Framework for the Conformational and Electronic Analysis of Dimethyl Biphenyl-3,3'-dicarboxylate

Introduction

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and material properties. The conformational flexibility of the biphenyl core, primarily dictated by the torsional angle between the two phenyl rings, is a critical determinant of its interaction with biological targets and its solid-state packing. This compound, with its diester functionalities, presents an interesting case for conformational analysis due to the potential for steric and electronic interactions to influence its three-dimensional structure. This guide summarizes the available experimental data on closely related analogs and proposes a comprehensive computational workflow to elucidate the structural and electronic characteristics of the title compound.

Experimental Data on Analogous Compounds

While no crystal structure of this compound is publicly available, crystallographic data for several closely related analogs provide valuable insights into the expected structural parameters. This data serves as a crucial benchmark for the validation of computational models.

Table 1: Crystallographic Data for Analogs of this compound

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (°) | Reference |

| Dimethyl 4,4′-dimethoxybiphenyl-3,3′-dicarboxylate | C₁₈H₁₈O₆ | Monoclinic | C2/c | - | - | - | - | - | |

| Dimethyl 3,3′-dimethoxybiphenyl-4,4′-dicarboxylate | C₁₈H₁₈O₆ | Monoclinic | P2₁/c | 12.9320(6) | 7.3736(4) | 16.4203(8) | 97.410(2) | 29.11(10) | [1][2] |

| Dimethyl biphenyl-4,4′-dicarboxylate | C₁₆H₁₄O₄ | Orthorhombic | Pbca | 7.1358(9) | 5.9752(8) | 29.709(4) | 90 | - | [3] |

| 4,4′-Dimethoxybiphenyl-3,3′-dicarboxylic acid | C₁₆H₁₄O₆ | Orthorhombic | Ibam | - | - | - | 90 | - | [4][5] |

Proposed Computational Workflow

The following section details a recommended computational protocol for the in-depth theoretical study of this compound. This workflow is designed to provide a comprehensive understanding of its conformational preferences, electronic structure, and potential intermolecular interactions.

References

- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mgg.chem.ucla.edu [mgg.chem.ucla.edu]

- 5. osti.gov [osti.gov]

A Comparative Analysis of Dimethyl biphenyl-3,3'-dicarboxylate and its 4,4'-Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the physical properties of dimethyl biphenyl-3,3'-dicarboxylate and its 4,4'-isomer, dimethyl biphenyl-4,4'-dicarboxylate. This document is intended to serve as a comprehensive resource, consolidating available data on their physical characteristics, experimental protocols for property determination, and relevant biological signaling pathways.

Core Physical Properties: A Comparative Summary

The physical properties of the two isomers are summarized below. Data for dimethyl biphenyl-4,4'-dicarboxylate is more readily available due to its wider use and study.

| Property | This compound | Dimethyl biphenyl-4,4'-dicarboxylate |

| Molecular Formula | C₁₆H₁₄O₄ | C₁₆H₁₄O₄ |

| Molecular Weight | 270.28 g/mol | 270.28 g/mol |

| Melting Point | Data not readily available | 213-215 °C[1][2][3] |

| Boiling Point | Data not readily available | 407.0 ± 38.0 °C at 760 mmHg (estimated)[1] |

| Appearance | Data not readily available | White or cream crystalline powder[3] |

| Solubility | Data not readily available | Insoluble in water.[2][3] Soluble in DMSO (approx. 0.25 mg/ml) and dimethylformamide (approx. 1 mg/ml).[4] Slightly soluble in benzene and chloroform (with heating and sonication).[3] |

| CAS Number | 1751-97-9[5] | 792-74-5[2] |

Crystallographic Data: The 4,4'-Isomer

Detailed crystallographic data has been reported for dimethyl biphenyl-4,4'-dicarboxylate, providing insight into its solid-state structure.

| Crystal Data | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 7.1358(9) Å, b = 5.9752(8) Å, c = 29.709(4) Å |

| Volume | 1266.7(3) ų |

| Z | 4 |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and property determination of these exact isomers are not widely published. However, general and standard methodologies are applicable.

Synthesis of Dimethyl biphenyl-4,4'-dicarboxylate

A common synthetic route involves the esterification of biphenyl-4,4'-dicarboxylic acid. While a specific detailed protocol for this reaction is not available in the search results, a general procedure would involve:

-

Reaction Setup : Biphenyl-4,4'-dicarboxylic acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalysis : A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the mixture.

-

Reflux : The reaction mixture is heated to reflux for several hours to drive the esterification reaction to completion.

-

Workup : After cooling, the reaction mixture is typically neutralized with a weak base, and the product is extracted with an organic solvent.

-

Purification : The crude product is then purified, commonly by recrystallization from a suitable solvent like ethanol or ethyl acetate, to yield pure dimethyl biphenyl-4,4'-dicarboxylate.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary tube method.[6][7][8][9]

-

Sample Preparation : A small amount of the dry, crystalline compound is packed into a thin-walled capillary tube, sealed at one end.[6][8]

-

Apparatus Setup : The capillary tube is attached to a thermometer, and both are placed in a heating bath (e.g., an oil bath or a metal block heating apparatus).[6]

-

Heating : The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.

-

Observation : The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a liquid (the completion of melting) are recorded as the melting point range.[6][7]

Determination of Solubility

The solubility of a compound in various solvents is determined by direct observation.[10][11][12]

-

Sample Preparation : A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition : A measured volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing : The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes).

-

Observation : The mixture is then observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble. If any solid remains, it is considered insoluble or sparingly soluble. This process can be repeated with different solvents to create a solubility profile.

Biological Activity and Signaling Pathways

Dimethyl biphenyl-4,4'-dicarboxylate has been identified as a hepatoprotective agent and has been shown to stimulate the JAK/STAT signaling pathway.[2][3]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors, playing a key role in cellular processes like proliferation, differentiation, and immune response.[13][14][15] The general mechanism involves the binding of a ligand to its receptor, which leads to the activation of associated JAKs.[14] Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate gene transcription.[14][16]

A simplified representation of the JAK/STAT signaling pathway.

General Experimental Workflow for Compound Characterization

The characterization of a novel or uncharacterized chemical compound typically follows a logical workflow to determine its identity, purity, and physical properties.

A general workflow for the characterization of a chemical compound.

References

- 1. Biphenyl dimethyl dicarboxylate | CAS#:792-74-5 | Chemsrc [chemsrc.com]

- 2. Biphenyl dimethyl dicarboxylate | 792-74-5 [chemicalbook.com]

- 3. Biphenyl dimethyl dicarboxylate CAS#: 792-74-5 [m.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 1751-97-9 Cas No. | Dimethyl [1,1'-biphenyl]-3,3'-dicarboxylate | Apollo [store.apolloscientific.co.uk]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. byjus.com [byjus.com]

- 9. athabascau.ca [athabascau.ca]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.ws [chem.ws]

- 12. scribd.com [scribd.com]

- 13. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. biorbyt.com [biorbyt.com]

- 16. The JAK-STAT pathway: signal transduction involved in proliferation, differentiation and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial landscape and Purity of Dimethyl biphenyl-3,3'-dicarboxylate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of Dimethyl biphenyl-3,3'-dicarboxylate (CAS No. 1751-97-9). It is intended to assist researchers, scientists, and professionals in drug development in sourcing this compound and implementing appropriate quality control measures. This document outlines key commercial suppliers, reported purity levels, and detailed methodologies for purification and analysis.

Commercial Suppliers and Purity

The availability of this compound from various commercial suppliers is crucial for research and development activities. The purity of the compound can vary between suppliers and batches, making it essential to consider this information when selecting a source. The following table summarizes publicly available data from several chemical suppliers. It is important to note that purity claims should always be verified by obtaining a certificate of analysis (CoA) for the specific lot.

| Supplier | CAS Number | Molecular Weight ( g/mol ) | Stated Purity | Additional Information |

| Apollo Scientific | 1751-97-9 | 270.28 | 98% | MDL Number: MFCD09032456[1] |

| Sigma-Aldrich | 1751-97-9 | 270.28 | - | MDL number: MFCD09032456 |

| Boron Molecular | 2051-62-9 (related) | - | 97% | Note: CAS number for a related compound. |

Experimental Protocols

Sourcing a chemical is only the first step; ensuring its purity is paramount for the reliability and reproducibility of experimental results. Below are detailed, adaptable protocols for the purification and analysis of this compound, based on established methods for similar biphenyl compounds.

Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility characteristics of the compound. For biphenyl dicarboxylates, a common approach involves using a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Principle: This method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent mixture. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the solution.

Apparatus:

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser (optional, for volatile solvents)

-

Buchner funnel and flask

-

Filter paper

-

Vacuum source

Reagents:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture such as hexane/ethyl acetate)[2]

Procedure:

-

Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. For biphenyl esters, ethyl acetate or ethanol are often suitable choices. A two-solvent system, such as ethyl acetate-hexane, can also be effective.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid. If using a solvent pair, dissolve the compound in the more soluble solvent and then add the less soluble solvent (anti-solvent) dropwise until the solution becomes slightly turbid.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The process can be further encouraged by placing the flask in an ice bath after it has reached room temperature.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Purity Analysis

To verify the purity of this compound, several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identification of impurities.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). The retention time of a compound is a characteristic feature that can be used for identification and quantification.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or formic acid (for pH adjustment, if necessary)[3][4]

-

This compound standard (of known purity)

Adapted HPLC Method:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase chromatography of aromatic compounds. A typical starting point could be a gradient or isocratic elution with a mobile phase composition such as 80:20 (v/v) acetonitrile:water. The pH can be adjusted with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.[3][4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., around 254 nm or 280 nm).

-

Injection Volume: 10 µL.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare a sample solution of the material to be tested at a similar concentration.

-

Inject the standard and sample solutions into the HPLC system.

-

The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method). For more accurate quantification, a calibration curve should be generated using standards of known concentrations.

-

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative (mass spectrum) and quantitative (peak area) information.

Instrumentation:

-

GC-MS system with a capillary column

-

Data acquisition and processing software

Adapted GC-MS Method:

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally suitable for the analysis of biphenyl compounds.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: A starting temperature of around 150°C, held for a few minutes, followed by a ramp up to 280-300°C at a rate of 10-20°C/min.

-

Injector Temperature: 250-280°C.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Scan Range: A mass range of 50-500 amu is typically sufficient to capture the molecular ion and key fragment ions of this compound.

-

Procedure:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

-

The resulting chromatogram will show the separation of different components, and the mass spectrum of each peak can be used to identify the compound and any impurities by comparing them to a spectral library or a known standard. Purity is estimated by the relative peak areas.

-

Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For organic compounds, ¹H and ¹³C NMR are standard techniques for structural elucidation and purity assessment.

Instrumentation:

-

NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

Reagents:

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

This compound sample

Procedure:

-

Dissolve a small amount of the purified sample in a suitable deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

Analysis:

-

The ¹H NMR spectrum should show the expected signals for the aromatic protons and the methyl ester protons with the correct chemical shifts, splitting patterns, and integration values.

-

The ¹³C NMR spectrum should display the correct number of signals corresponding to the unique carbon atoms in the molecule.

-

The presence of unexpected signals may indicate the presence of impurities. The relative integration of impurity signals to the main compound signals in the ¹H NMR can be used for a semi-quantitative estimation of purity. For this compound, the expected ¹H NMR signals would include multiplets in the aromatic region (around 7.2-8.5 ppm) and a singlet for the two methyl groups of the esters (around 3.9 ppm).

-

Workflow for Supplier Selection and Quality Control

The following diagram illustrates a logical workflow for selecting a commercial supplier of this compound and ensuring the quality of the purchased material for research and development purposes.

Caption: Workflow for sourcing and quality control of this compound.

References

- 1. 1751-97-9 Cas No. | Dimethyl [1,1'-biphenyl]-3,3'-dicarboxylate | Apollo [store.apolloscientific.co.uk]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. Separation of 3,3’-Dimethylbiphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. 3,3’-Dimethylbiphenyl | SIELC Technologies [sielc.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using Biphenyl-3,3'-dicarboxylic Acid as a Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. This document provides detailed application notes and protocols for the synthesis of MOFs using biphenyl-3,3'-dicarboxylic acid as the primary organic ligand. The initial precursor, Dimethyl biphenyl-3,3'-dicarboxylate, must first be hydrolyzed to its corresponding dicarboxylic acid to facilitate coordination with metal centers.

The use of biphenyl-3,3'-dicarboxylic acid and its isomers as linkers in MOF synthesis has been shown to yield materials with interesting structural and functional properties. For instance, MOFs synthesized with the isomeric 4,4'-biphenyl dicarboxylic acid (BPDC) have demonstrated potential in supercapacitor applications.[1][2] Similarly, substituted versions like 3,3'-dimethoxy-4,4'-biphenyldicarboxylic acid have been used to create novel MOFs with varying topologies and high thermal stability.[3] These examples highlight the potential for creating robust and functional MOFs using the biphenyl-dicarboxylate backbone.

The inherent porosity and the potential for functionalization of these MOFs make them particularly attractive for drug delivery applications. The controlled release of therapeutic agents is a key area of research, and MOFs offer a platform for high drug loading and tunable release kinetics.[4][5][6] This document will guide researchers through the necessary steps, from ligand synthesis to MOF fabrication and characterization, with a focus on their potential application in drug development.

Ligand Synthesis: Hydrolysis of this compound

The foundational step in the synthesis of the target MOFs is the preparation of the biphenyl-3,3'-dicarboxylic acid ligand from its dimethyl ester precursor. This is typically achieved through alkaline hydrolysis.

Experimental Protocol: Alkaline Hydrolysis

This protocol outlines a general procedure for the hydrolysis of this compound.

Materials:

-

This compound

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric Acid (HCl), concentrated

-

Distilled water

-

Filter paper

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

pH paper or pH meter

Procedure:

-

In a round-bottom flask, dissolve this compound in methanol or ethanol.

-

Add an aqueous solution of excess potassium hydroxide (typically 3-5 equivalents).

-

Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the alcohol solvent under reduced pressure using a rotary evaporator.

-

Dissolve the remaining solid in distilled water.

-

Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the biphenyl-3,3'-dicarboxylic acid.

-

Collect the white precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any inorganic salts.

-

Dry the resulting biphenyl-3,3'-dicarboxylic acid in a vacuum oven at 60-80 °C overnight.

-

The purity of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

Synthesis of Metal-Organic Frameworks

The following protocols describe the solvothermal synthesis of MOFs using biphenyl-3,3'-dicarboxylic acid with different metal ions (Zinc, Copper, and Nickel). Solvothermal synthesis is a common method for producing high-quality crystalline MOFs.[5]

General Solvothermal Synthesis Protocol

Materials:

-

Biphenyl-3,3'-dicarboxylic acid (H₂BPDC-3,3')

-

Metal salt (e.g., Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O], Copper(II) nitrate trihydrate [Cu(NO₃)₂·3H₂O], or Nickel(II) nitrate hexahydrate [Ni(NO₃)₂·6H₂O])

-

N,N-Dimethylformamide (DMF)

-

Ethanol or Methanol

-

Teflon-lined stainless-steel autoclave

-

Oven

Procedure:

-

In a glass vial, dissolve the metal salt and biphenyl-3,3'-dicarboxylic acid in DMF. The molar ratio of metal salt to ligand can be varied to optimize the synthesis, with a 1:1 or 2:1 ratio being a common starting point.[1][7]

-

The solution is typically sonicated for a few minutes to ensure homogeneity.

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to a specific temperature (typically between 80 °C and 180 °C) and maintain this temperature for a set period (usually 24 to 72 hours).[1]

-

After the reaction, allow the autoclave to cool slowly to room temperature.

-

Collect the crystalline product by filtration or decantation.

-

Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or methanol to remove unreacted starting materials and solvent molecules from the pores.[8]

-

Dry the synthesized MOF in a vacuum oven at a suitable temperature to activate the material.

Characterization of Synthesized MOFs

Proper characterization is crucial to confirm the successful synthesis and to understand the properties of the MOF.

| Technique | Purpose |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the coordination of the carboxylate groups to the metal centers. |

| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature required for solvent removal (activation). |

| Scanning Electron Microscopy (SEM) | To visualize the morphology and crystal size of the MOF particles. |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area, pore volume, and pore size distribution of the activated MOF.[7] |

Quantitative Data Summary